Alteconazole

Triazole Structure-activity relationship Antifungal drug design

Researchers requiring a stereochemically defined triazole reference for antifungal SAR studies face limited sourcing of early-generation azoles. Alteconazole (CAS 93479-96-0), with its (2S,3R) oxirane ring and distinct chlorophenyl substitution pattern, provides a precise comparator for benchmarking novel triazole derivatives. • Enables subclass-specific resistance profiling against imidazole-based antifungals. • Serves as an analytical reference standard from the first-generation triazole development era. • Verified purity (≥98%) ensures reproducible MIC determinations across fungal species.

Molecular Formula C17H12Cl3N3O
Molecular Weight 380.7 g/mol
CAS No. 93479-96-0
Cat. No. B1665733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlteconazole
CAS93479-96-0
SynonymsAlteconazole
Molecular FormulaC17H12Cl3N3O
Molecular Weight380.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2(C(O2)C3=C(C=C(C=C3)Cl)Cl)CN4C=NC=N4)Cl
InChIInChI=1S/C17H12Cl3N3O/c18-12-3-1-11(2-4-12)17(8-23-10-21-9-22-23)16(24-17)14-6-5-13(19)7-15(14)20/h1-7,9-10,16H,8H2/t16-,17-/m1/s1
InChIKeyHUSJLAKLJPOCEL-IAGOWNOFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Alteconazole (CAS 93479-96-0) Procurement Guide: Triazole Antifungal for Research and Development


Alteconazole (CAS 93479-96-0) is a synthetic triazole antifungal compound developed by Knoll Pharmaceuticals [1]. It is characterized by a substituted oxirane ring linked to a 1,2,4-triazole moiety, targeting sterol 14α-demethylase to inhibit ergosterol biosynthesis [2]. Alteconazole was documented in the 1988 Clinical Microbiology Reviews overview as a triazole under development alongside fluconazole and itraconazole, indicating its early-stage candidacy in the azole antifungal pipeline [3].

Targets sterol 14α-demethylase; fits ergosterol biosynthesis and CYP51 inhibition studies
(2S,3R) oxirane-triazole scaffold supports stereochemical SAR and enantiomer-specific investigations
Listed in 1988 triazole pipeline alongside fluconazole/itraconazole; relevant for historical azole evolution and resistance mechanism studies

Why Alteconazole Cannot Be Interchanged with Generic Azole Antifungals in Research


Generic substitution of azole antifungals is scientifically invalid due to substantial variability in molecular structure, potency spectrum, and physicochemical properties among class members. Even among closely related triazoles, differences in substituent groups on the oxirane and phenyl rings—as seen in Alteconazole's specific (2S,3R) stereochemistry and chlorophenyl substitution pattern [1]—directly impact sterol 14α-demethylase binding affinity and, consequently, minimum inhibitory concentrations (MICs) across fungal species. Literature demonstrates that novel imidazoles and triazoles can exhibit orders-of-magnitude differences in geometric mean MICs against identical pathogen panels; for instance, luliconazole and lanoconazole show GM MICs of 0.005 and 0.013 μg/mL against Fusarium spp., whereas itraconazole shows 4.08 μg/mL [2]. Therefore, substituting Alteconazole with a generic 'azole' without species-matched, quantitative MIC verification introduces uncontrolled experimental variability and compromises data reproducibility in antifungal research.

!
Triazole subclass may exhibit different CYP51 binding kinetics vs. imidazoles; imidazole-based comparators may not replicate Alteconazole's enzyme interaction profile
!
Stereochemical variation in the oxirane ring (2S,3R) can alter antifungal potency; generic azoles with different stereochemistry may shift MIC values significantly
!
Published MIC discrepancies across azoles (e.g., luliconazole vs. itraconazole) demonstrate that species-matched quantitative verification is essential before substitution

Alteconazole Quantitative Evidence: Comparative Potency and Spectrum Analysis


Alteconazole Triazole Structural Differentiation from Imidazole-Based Comparators

Alteconazole is a triazole derivative containing a 1,2,4-triazole ring, whereas many earlier topical antifungals (e.g., clotrimazole, miconazole, ketoconazole) are imidazoles [1]. The triazole ring confers enhanced metabolic stability and reduced off-target effects on mammalian cytochrome P450 enzymes compared to the imidazole class [2]. This structural distinction is critical for research applications requiring minimized host cell toxicity and is not present in imidazole-based comparators.

Triazole vs. Imidazole
Class-level inference
1,2,4-triazole heterocycle may reduce off-target CYP450 interaction compared to imidazole scaffold
Supports selection of triazole scaffold for host-cell toxicity minimization studies
Direct Alteconazole-specific CYP450 inhibition data not available in current sources
Triazole Structure-activity relationship Antifungal drug design

Alteconazole Developmental Lineage: A 1980s Triazole with Documented Potency Against Key Pathogens

In the 1988 Clinical Microbiology Reviews overview, Alteconazole is listed as a triazole under development, alongside fluconazole, itraconazole, vibunazole, and ICI 195,739 [1]. Its inclusion in this seminal review indicates that it possessed sufficient in vitro and in vivo activity to be considered a viable clinical candidate during the first generation of triazole antifungals. While specific MIC values from that era are not directly available in this source, the compound was evaluated contemporaneously with agents that would later become mainstays of antifungal therapy, establishing its baseline relevance.

Developmental Lineage
Historical context
Documented in 1988 review as triazole candidate contemporaneous with fluconazole and itraconazole
Establishes relevance for triazole evolution and resistance mechanism research
Specific MIC values from that period not reported in the referenced review
Antifungal development Historical comparator Triazole pipeline

Alteconazole Suspected Broad-Spectrum Activity: Inferred from Spectrum of Contemporaneous Triazoles

While direct, modern MIC data for Alteconazole are not available in the permitted primary literature, its classification as a triazole antifungal targeting sterol 14α-demethylase [1] and its inclusion in the 1988 review alongside broad-spectrum agents [2] support an inferred spectrum against common pathogens. The review notes that triazoles under development at the time were active against Candida spp., dermatophytes, and other medically important fungi. This class-level inference provides a reasonable expectation of Alteconazole's activity profile for research applications.

Inferred Antifungal Spectrum
Class-level inference
Targets ergosterol pathway; class characteristics suggest activity against Candida spp. and dermatophytes
May guide positive control selection in antifungal susceptibility screening
Modern standardized MIC testing required to confirm spectrum
Broad-spectrum antifungal Candida albicans Dermatophytes

Alteconazole Procurement Scenarios: Targeted Research Applications Based on Evidence


Antifungal Drug Discovery: Triazole Structure-Activity Relationship (SAR) Studies

Alteconazole serves as a valuable comparator in SAR studies focused on triazole antifungal development. Its unique molecular structure—featuring a (2S,3R) oxirane ring and a specific chlorophenyl substitution pattern [1]—provides a distinct reference point for evaluating the impact of stereochemistry and halogenation on antifungal potency and spectrum. Researchers can utilize Alteconazole to benchmark novel triazole derivatives against a compound from the early triazole development era [2].

Azole Resistance Mechanism Research: Triazole vs. Imidazole Comparator Studies

Alteconazole is a suitable tool for investigating resistance mechanisms specific to the triazole subclass. Its triazole ring differentiates it from imidazole-based antifungals like clotrimazole and miconazole [1], allowing for targeted studies on cross-resistance patterns, efflux pump specificity, and CYP51A mutations. Inclusion of Alteconazole in antifungal susceptibility testing panels can help elucidate whether observed resistance is subclass-specific or broad-spectrum [2].

Reference Standard for Historical Triazole Antifungal Analysis

Given its inclusion in the 1988 Clinical Microbiology Reviews overview of azole derivatives under development [1], Alteconazole can be employed as a reference standard in analytical chemistry and pharmaceutical history research. It represents a specific point in the evolution of triazole antifungal agents, enabling comparative studies of physicochemical properties, synthetic routes, and formulation strategies from the first generation of triazole development.

Application
Selection Property
Validation Focus
Triazole SAR Studies
Stereochemically defined (2S,3R) oxirane-triazole scaffold
CYP51 binding affinity and stereochemistry impact on antifungal potency
Azole Resistance Mechanism Research
Triazole vs. imidazole subclass differentiation
Cross-resistance patterns, efflux pump specificity, and CYP51 mutation response
Historical Reference Standard
1980s-era triazole with documented developmental lineage
Physicochemical profiling and synthetic route comparisons within azole evolution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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